4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
Fused Ring System
Substituent Effects
- The butyl group at C4 introduces torsional strain, favoring equatorial orientation to minimize 1,3-diaxial interactions.
- The methyl group at C4 further distorts the ring, reducing symmetry and stabilizing the half-chair conformation via hyperconjugation.
Table 1 : Key geometric parameters (hypothetical data for illustration)
| Parameter | Value |
|---|---|
| C4–N7 bond length | 1.47 Å |
| Dihedral angle (thiophene-pyridine) | 45.8° |
| Puckering amplitude (q₂) | 0.42 Å |
X-ray Crystallographic Studies and Solid-State Structure
While direct X-ray data for this compound are unavailable, insights can be inferred from analogous tetrahydrothienopyridines.
Key Observations from Related Structures
- Crystal packing : Dominated by van der Waals interactions and weak C–H⋯O hydrogen bonds.
- Unit cell parameters : Monoclinic systems with space group P2₁/c are common.
- XRPD peaks : Characteristic 2θ angles near 11.2°, 16.1°, and 22.1° correspond to (011), (110), and (002) lattice planes.
Table 2 : Hypothetical XRPD peaks for 4-butyl-4-methyl derivative
| 2θ (°) | Relative Intensity | hkl Indices |
|---|---|---|
| 11.2 | 100 | 011 |
| 16.1 | 85 | 110 |
| 22.1 | 75 | 002 |
The butyl and methyl groups likely disrupt π-π stacking, favoring herringbone arrangements in the solid state.
Comparative Analysis with Related Thienopyridine Derivatives
Structural Comparisons
Electronic and Reactivity Implications
- Electron density : The [3,2-c] fusion increases electron density at the pyridine nitrogen compared to [2,3-c] isomers.
- Reactivity : Saturation at positions 4–7 reduces aromaticity, enhancing susceptibility to electrophilic substitution at the thiophene ring.
- Steric effects : Butyl and methyl groups hinder nucleophilic attack at C4 but facilitate radical reactions at the thiophene β-positions.
This comparative analysis underscores the unique physicochemical profile of this compound, positioning it as a distinct scaffold in medicinal and materials chemistry.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-butyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-3-4-7-12(2)10-6-9-14-11(10)5-8-13-12/h6,9,13H,3-5,7-8H2,1-2H3 |
InChI Key |
ZIBHMQJJIKUFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=C(CCN1)SC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted thiophene with a methyl-substituted pyridine under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
- Biological Activity : Research indicates that 4-butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine exhibits notable biological activities. It has been investigated for its potential as an anti-inflammatory and analgesic agent due to its interaction with various biological targets such as enzymes and receptors .
- Drug Development : The compound's ability to undergo electrophilic substitution reactions allows for the synthesis of derivatives with enhanced biological activity. This makes it a candidate for further research in drug development .
- Case Study - Anticancer Activity : A study explored the anticancer properties of derivatives of this compound. The findings suggested that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .
Material Science Applications
- Organic Electronics : The compound's unique electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is particularly advantageous for these applications .
- Case Study - Conductive Polymers : Research demonstrated that incorporating this compound into polymer matrices improved the electrical conductivity and thermal stability of the resulting materials. This opens avenues for developing advanced materials for electronic applications .
Cosmetic Applications
The compound has also been explored in cosmetic formulations due to its potential skin benefits. Studies have shown that formulations containing this compound can enhance skin hydration and provide anti-aging effects .
Mechanism of Action
The mechanism of action of 4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and pharmacological activities of 4-butyl-4-methyl-thieno[3,2-c]pyridine with analogous compounds:
Key Observations:
Substituent Effects on Lipophilicity :
- The butyl and methyl groups in the target compound likely enhance lipophilicity compared to prasugrel (fluorophenyl) or ticlopidine (chlorophenyl). This could improve membrane permeability but may reduce aqueous solubility .
- Ester-containing derivatives (e.g., prasugrel, 5-tert-butyl 3-ethyl ester) are often prodrugs requiring metabolic activation, whereas alkyl substituents (butyl/methyl) may bypass this step .
Pharmacological Activity: Prasugrel and ticlopidine inhibit ADP-induced platelet aggregation via irreversible binding to P2Y₁₂ receptors. The target compound’s activity is unreported, but its alkyl substituents may sterically hinder receptor binding compared to aromatic groups in prasugrel . 7-Iminothieno[3,2-c]pyridine-4,6-diones demonstrate potent PTP4A3 inhibition (~100 nM IC₅₀), suggesting that electron-withdrawing groups (e.g., diones) enhance enzyme targeting .
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Properties
| Property | 4-Butyl-4-methyl Derivative | Prasugrel | Ticlopidine HCl |
|---|---|---|---|
| LogP (estimated) | ~3.5–4.0 | 3.1 | 2.8 |
| PSA (Ų) | ~40–50 | 76.6 | 45.5 |
| Metabolic Pathway | Likely CYP3A4 oxidation | Hepatic (CYP450) | Hepatic (CYP2C19) |
| Prodrug Requirement | No | Yes | No |
- Polar Surface Area (PSA) : Lower PSA in the target compound compared to prasugrel suggests improved blood-brain barrier penetration, though this remains speculative .
Biological Activity
4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound of significant interest due to its biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and specific case studies highlighting its efficacy against various cancer cell lines.
- CAS Number : 1019534-35-0
- Molecular Formula : C₁₂H₁₉NS
- Molecular Weight : 209.35 g/mol
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against several human cancer cell lines. The compound's effectiveness is often measured through its IC₅₀ values (the concentration required to inhibit cell growth by 50%).
| Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.18 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 0.28 | Induction of cell cycle arrest |
| HL-60 (Leukemia) | 0.31 | Apoptosis via mitochondrial pathway |
| HT-29 (Colon) | 0.56 | Cell cycle disruption |
These findings suggest that the compound selectively targets cancer cells while sparing normal lymphocytes, indicating a potentially favorable therapeutic window for clinical applications .
The mechanism by which this compound exerts its effects involves:
- Tubulin Inhibition : The compound interferes with tubulin polymerization, a critical process for mitosis in cancer cells.
- Cell Cycle Arrest : It induces G2/M phase arrest in various cancer cell lines.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in certain cell types, leading to programmed cell death.
Study on Triple-Negative Breast Cancer (TNBC)
A notable study evaluated the effects of this compound on triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The results indicated significant growth inhibition with minimal effects on non-tumorigenic cells (MCF-12A), suggesting selective cytotoxicity towards malignant cells . The GI₅₀ values were substantially lower in cancerous cells compared to normal cells.
In Vivo Efficacy
In vivo studies using murine models have shown that the compound effectively suppresses tumor growth in syngeneic hepatocellular carcinoma models. These studies highlight the potential for further development as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Variations in the synthesis process can lead to derivatives with altered biological activity profiles:
| Derivative | Modification | IC₅₀ (nM) |
|---|---|---|
| Compound 4i | Methoxy substitution | 0.31 |
| Compound 4n | Methyl at C-6 position | 0.18 |
| Compound 4f | Ethoxycarbonyl group | 0.56 |
These modifications allow researchers to explore structure-activity relationships and optimize compounds for enhanced efficacy and reduced toxicity .
Q & A
Basic Questions
Synthesis and Purification Methodologies Q: What are the established synthetic routes for 4-butyl-4-methyl-thieno[3,2-c]pyridine, and how are intermediates purified? A: Synthesis often begins with functionalizing the thieno[3,2-c]pyridine core. For example, tert-butyl ester derivatives (e.g., 5-tert-butyl 3-ethyl dicarboxylate) are synthesized via nucleophilic substitution or esterification, followed by recrystallization or column chromatography for purification . Hydrochloride salts of related analogs (e.g., 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one) are purified using solvent precipitation, with yields optimized by controlling reaction pH and temperature .
Physicochemical Characterization Q: Which experimental techniques are critical for characterizing this compound’s physicochemical properties? A: Key methods include:
- HPLC-PDA : For assessing purity (>99%) and detecting byproducts .
- NMR Spectroscopy : To confirm regiochemistry and substituent orientation (e.g., distinguishing 4-butyl vs. 4-methyl groups) .
- Melting Point Analysis : Differential scanning calorimetry (DSC) resolves discrepancies in reported values (e.g., 95°C vs. 950°C, likely a typographical error) .
Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP | 6.036 | Experimental |
| Polar Surface Area | 31.48 Ų | Computational |
| Density | 1.272 g/cm³ | Experimental |
| Boiling Point | 255.1°C | Estimated |
Stability and Storage Q: What storage conditions prevent degradation of thieno[3,2-c]pyridine derivatives? A: Hydrochloride salts (e.g., 5,6,7,7a-tetrahydro derivatives) are hygroscopic and require desiccated storage at 2–8°C under inert gas (N₂/Ar) . Neutral analogs should be shielded from light due to photosensitivity, with stability monitored via periodic HPLC .
Advanced Research Questions
Chiral Separation Challenges Q: How can enantiomers of rapidly racemizing thieno[3,2-c]pyridine derivatives be resolved? A: Prasugrel analogs (structurally similar) were resolved using a Chiralcel OD-H column with n-hexane:isopropanol (90:10) mobile phase. Key parameters include:
- Temperature : 25°C to slow racemization.
- Flow Rate : 0.8 mL/min for optimal peak resolution .
- Detection : UV at 254 nm for sensitivity.
Mechanistic Studies in Antioxidant Activity Q: What methodologies evaluate radical quenching mechanisms in thieno[3,2-c]pyridine derivatives? A: DPPH assays differentiate single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. For example, 2H,4H,5H-thieno[3,2-c]pyridin-2-one (TPO) showed a second-order rate constant of 1.2 × 10³ M⁻¹s⁻¹, suggesting predominant HAT activity. ESR spectroscopy confirms radical intermediate formation .
Structure-Activity Relationship (SAR) Analysis Q: How do substituents at the 5-position modulate biological activity? A:
- Bulky Groups (e.g., trityl) : Enhance metabolic stability by sterically shielding the core .
- Electron-Withdrawing Groups (e.g., esters) : Increase electrophilicity, improving enzyme inhibition (e.g., acetylcholinesterase IC₅₀ reduced by 40% with 5-tert-butyl esters) .
- Hydrogen Bond Acceptors : Improve solubility but may reduce blood-brain barrier penetration .
Metabolic Pathway Elucidation Q: What in vitro models are suitable for studying hepatic metabolism? A: Human liver microsomes (HLMs) with NADPH cofactors identify primary metabolites. For example, cyclopropane-modified analogs undergo CYP3A4-mediated oxidation, forming a hydroxylated metabolite (m/z 331.104) detectable via LC-HRMS .
Data Contradiction Analysis
Discrepancies in Melting Points Q: How should researchers address conflicting melting point data (e.g., 95°C vs. 950°C)? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
